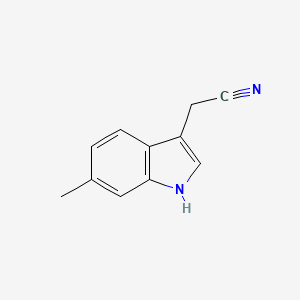![molecular formula C15H8Cl2N4 B2548601 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-21-5](/img/structure/B2548601.png)
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a heterocyclic compound that is part of the triazoloquinazoline family . Triazoloquinazolines are known for their potential as therapeutic agents and have a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of triazoloquinazolines often involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoloquinazolines are fused heterocyclic compounds that contain two fundamental heterocyclic moieties: triazole and quinazoline . Triazole compounds contain two carbon and three nitrogen atoms, and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoloquinazolines have shown a variety of biological applications such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .Wissenschaftliche Forschungsanwendungen
- Research : Researchers have synthesized and evaluated novel [1,2,4]triazolo[4,3-c]quinazolines against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells. Molecular docking studies reveal their DNA intercalation activities .
- Applications : These compounds may combat multidrug-resistant bacteria, contributing to improved therapeutic options .
- Research : New [1,2,4]triazolo[4,3-c]quinazolines have been designed and evaluated for their intercalation with DNA. These interactions could impact cancer cell growth .
Anticancer Properties
Antimicrobial Activity
DNA Topoisomerase II Inhibition
Catalytic Applications
Drug Design and Optimization
Zukünftige Richtungen
Triazoloquinazolines, including “5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline”, have shown promising biological activities, making them potential candidates for drug development . Future research could focus on further exploration of their biological activities and potential therapeutic applications .
Wirkmechanismus
Target of Action
Triazole compounds, which include 5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can intercalate dna . This suggests that 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline may interact with its targets by intercalating DNA, leading to changes in the function of the targeted enzymes or receptors.
Biochemical Pathways
It is known that triazole compounds have versatile biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that triazole compounds are readily capable of binding in the biological system , suggesting that they may have good bioavailability.
Result of Action
It is known that triazole compounds can exhibit antimicrobial, antioxidant, and antiviral activities , suggesting that they may have similar effects.
Action Environment
It is known that the presence of certain subunits can enhance the antimicrobial activity of triazole compounds , suggesting that the chemical environment in which 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is present may influence its action.
Eigenschaften
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-19-20-14-11-3-1-2-4-12(11)18-15(17)21(13)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSHTKBFWQZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)